6,8-dimethyl-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Chromene Core: This step involves the cyclization of appropriate starting materials to form the chromene core. Common reagents include aldehydes and phenols under acidic or basic conditions.
Functionalization: Introduction of functional groups such as methyl, oxo, and carboxamide groups. This step may involve reactions like Friedel-Crafts acylation, oxidation, and amide formation.
Substitution Reactions: Introduction of the pyridin-2-yl and 4-(propan-2-yl)phenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the chromene ring.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or organometallic compounds.
Coupling: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Pharmacology: Study of its effects on biological systems and potential as a drug candidate.
Materials Science: Use in the development of new materials with specific properties.
Biological Research: Investigation of its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Binding to and inhibiting the activity of specific enzymes.
Activation: Activating receptors or signaling pathways.
Modulation: Modulating the activity of proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene cores but different functional groups.
Coumarins: Compounds with a similar benzopyran structure.
Flavonoids: Naturally occurring compounds with similar structural features.
Uniqueness
6,8-DIMETHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H26N2O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C27H26N2O3/c1-17(2)21-10-8-20(9-11-21)16-29(25-7-5-6-12-28-25)27(31)24-15-23(30)22-14-18(3)13-19(4)26(22)32-24/h5-15,17H,16H2,1-4H3 |
InChI Key |
UOWMXRVTPYYDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4=CC=CC=N4)C |
Origin of Product |
United States |
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